Cas no 19806-43-0 (2-(2-Nitrophenyl)sulfanylbenzoic Acid)

2-(2-Nitrophenyl)sulfanylbenzoic Acid is a sulfur-containing aromatic compound featuring both a carboxylic acid and a nitro-substituted phenylthio group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized aromatic systems. The nitro group enhances electrophilic properties, facilitating further derivatization, while the thioether linkage offers potential for oxidation or nucleophilic substitution. Its benzoic acid moiety allows for solubility modulation and further functionalization via esterification or amidation. This compound is particularly useful in pharmaceutical and agrochemical research, where such bifunctional scaffolds are employed in the development of bioactive molecules. Proper handling is advised due to potential sensitivity under reactive conditions.
2-(2-Nitrophenyl)sulfanylbenzoic Acid structure
19806-43-0 structure
Product Name:2-(2-Nitrophenyl)sulfanylbenzoic Acid
CAS No:19806-43-0
MF:C13H9NO4S
MW:275.279862165451
MDL:MFCD00204526
CID:1030990
PubChem ID:376978
Update Time:2025-06-26

2-(2-Nitrophenyl)sulfanylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Nitrophenyl)thio)benzoic acid
    • 2-(2-nitrophenyl)sulfanylbenzoic acid
    • 2-[(2-NITROPHENYL)THIO]BENZOIC ACID
    • 2-(2-Nitro-phenylmercapto)-benzoesaeure
    • 2-nitro-2'-carboxy-diphenylsulfide
    • 2'-Nitro-diphenylsulfid-carbonsaeure-(2)
    • Benzoic acid, 2-[(2-nitrophenyl)thio]-
    • Oprea1_585623
    • CHEMBL2003980
    • 2-((2-(Hydroxy(oxido)amino)phenyl)thio)benzoic acid
    • 2-((2-Nitrophenyl)thio)benzoicacid
    • EN300-195978
    • 19806-43-0
    • 2-(2-Nitro-phenylsulfanyl)-benzoic acid
    • G39073
    • NSC658183
    • LS-12370
    • SUOKPGGNWNCXQT-UHFFFAOYSA-N
    • 2-[(2-nitrophenyl)sulfanyl]benzoic acid
    • DTXSID00327466
    • NCI60_020342
    • AKOS000167041
    • SCHEMBL2028311
    • Z31239048
    • 2-(2-nitrophenylthio)benzoic acid
    • NSC-658183
    • 2-(2-Nitrophenyl)sulfanylbenzoic Acid
    • MDL: MFCD00204526
    • Inchi: 1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)
    • InChI Key: SUOKPGGNWNCXQT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 275.02500
  • Monoisotopic Mass: 275.02522894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 108.42000
  • LogP: 3.96740

2-(2-Nitrophenyl)sulfanylbenzoic Acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(2-Nitrophenyl)sulfanylbenzoic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:19806-43-0)2-(2-硝基苯硫基)苯甲酸
Order Number:LE5669462
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-(2-Nitrophenyl)sulfanylbenzoic Acid

Introduction to 2-(2-Nitrophenyl)sulfanylbenzoic Acid (CAS No. 19806-43-0)

2-(2-Nitrophenyl)sulfanylbenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 19806-43-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This sulfonated derivative of benzoic acid features a nitrophenyl group, which imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's structure, comprising a benzoic acid core substituted with a sulfur-linked nitrophenyl moiety, positions it as a key building block in medicinal chemistry.

The chemical structure of 2-(2-Nitrophenyl)sulfanylbenzoic Acid can be described as a benzoic acid ring connected to a thiosulfanyl group, which in turn is linked to a 2-nitrophenyl ring. This arrangement introduces both electron-withdrawing and electron-donating effects into the molecule, influencing its reactivity and potential biological activity. The presence of the nitro group enhances the molecule's ability to participate in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets such as enzymes and receptors.

In recent years, 2-(2-Nitrophenyl)sulfanylbenzoic Acid has garnered attention in the development of novel therapeutic agents. Its sulfonamide-like moiety is known to improve oral bioavailability and metabolic stability, characteristics that are highly desirable in drug design. Researchers have explored its derivatives as potential inhibitors of various enzymes involved in inflammatory pathways. For instance, studies have indicated that modifications of this scaffold can lead to compounds with anti-inflammatory properties, making them promising candidates for treating chronic inflammatory diseases.

One of the most compelling aspects of 2-(2-Nitrophenyl)sulfanylbenzoic Acid is its versatility in chemical synthesis. The compound serves as a versatile intermediate for constructing more complex molecules through nucleophilic substitution reactions, cross-coupling reactions, and other organic transformations. Its reactivity allows chemists to introduce diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Recent advancements in computational chemistry have further highlighted the potential of 2-(2-Nitrophenyl)sulfanylbenzoic Acid. Molecular modeling studies suggest that its structure is well-suited for binding to specific protein targets, particularly those involved in metabolic disorders and cancer. By leveraging computational tools, researchers can predict how modifications to this scaffold might enhance binding affinity and selectivity, thereby accelerating the drug development process.

The pharmaceutical industry has been particularly interested in derivatives of 2-(2-Nitrophenyl)sulfanylbenzoic Acid due to their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against specific kinases, demonstrating their therapeutic potential. Further research is ongoing to optimize these derivatives for clinical applications.

Another area where 2-(2-Nitrophenyl)sulfanylbenzoic Acid has shown promise is in the development of antimicrobial agents. The sulfonamide-like structure of this compound mimics natural substrates recognized by bacterial enzymes, allowing it to interfere with essential metabolic processes. Researchers have synthesized various derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated significant antibacterial activity, suggesting their potential use in treating resistant infections.

The environmental impact of using 2-(2-Nitrophenyl)sulfanylbenzoic Acid as an intermediate also deserves consideration. While the compound itself is not classified as environmentally hazardous, its derivatives must be carefully managed during synthesis and disposal to prevent ecological disruption. Green chemistry principles are being applied to develop more sustainable synthetic routes, minimizing waste and reducing the use of hazardous reagents.

In conclusion, 2-(2-Nitrophenyl)sulfanylbenzoic Acid (CAS No. 19806-43-0) is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:19806-43-0)2-(2-硝基苯硫基)苯甲酸
LE5669462
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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